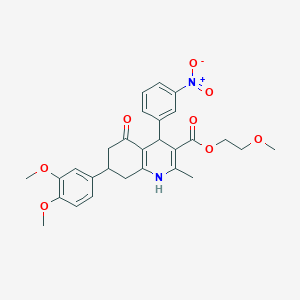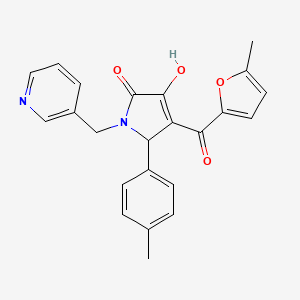![molecular formula C23H24O3 B11633464 (2Z,6E)-2,6-bis[(4-methoxyphenyl)methylidene]-4-methylcyclohexan-1-one](/img/structure/B11633464.png)
(2Z,6E)-2,6-bis[(4-methoxyphenyl)methylidene]-4-methylcyclohexan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2Z,6E)-2,6-bis[(4-methoxyphenyl)methylidene]-4-methylcyclohexan-1-one is an organic compound known for its unique structural properties and potential applications in various fields of scientific research. This compound features a cyclohexanone core with two methoxyphenylmethylidene groups attached at positions 2 and 6, and a methyl group at position 4. The compound’s distinct configuration and functional groups make it a subject of interest in organic chemistry and related disciplines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z,6E)-2,6-bis[(4-methoxyphenyl)methylidene]-4-methylcyclohexan-1-one typically involves a multi-step process. One common method is the aldol condensation reaction between 4-methylcyclohexanone and 4-methoxybenzaldehyde. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, which facilitates the formation of the enolate intermediate. The reaction conditions often include refluxing the mixture in an appropriate solvent like ethanol or methanol to achieve the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for higher yields, using continuous flow reactors for better control over reaction parameters, and employing purification techniques such as recrystallization or chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
(2Z,6E)-2,6-bis[(4-methoxyphenyl)methylidene]-4-methylcyclohexan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the compound into alcohols or alkanes.
Substitution: The methoxy groups can participate in nucleophilic substitution reactions, where they are replaced by other functional groups like halogens or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenating agents like thionyl chloride or nucleophiles like ammonia.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, alkanes.
Substitution: Halogenated derivatives, amines.
Scientific Research Applications
(2Z,6E)-2,6-bis[(4-methoxyphenyl)methylidene]-4-methylcyclohexan-1-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of complex organic molecules.
Mechanism of Action
The mechanism by which (2Z,6E)-2,6-bis[(4-methoxyphenyl)methylidene]-4-methylcyclohexan-1-one exerts its effects is primarily through its interaction with specific molecular targets. The compound’s methoxyphenyl groups can engage in π-π interactions with aromatic residues in proteins, while the cyclohexanone core can form hydrogen bonds with active site residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. Additionally, the compound’s ability to undergo redox reactions can influence cellular redox states and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Ethyl acetoacetate: Another compound with a similar structural motif, used in organic synthesis.
Ringer’s lactate solution: While not structurally similar, it is used in medical applications and shares some functional properties.
Uniqueness
(2Z,6E)-2,6-bis[(4-methoxyphenyl)methylidene]-4-methylcyclohexan-1-one is unique due to its specific configuration and functional groups, which confer distinct chemical reactivity and biological activity
Properties
Molecular Formula |
C23H24O3 |
|---|---|
Molecular Weight |
348.4 g/mol |
IUPAC Name |
(2Z,6E)-2,6-bis[(4-methoxyphenyl)methylidene]-4-methylcyclohexan-1-one |
InChI |
InChI=1S/C23H24O3/c1-16-12-19(14-17-4-8-21(25-2)9-5-17)23(24)20(13-16)15-18-6-10-22(26-3)11-7-18/h4-11,14-16H,12-13H2,1-3H3/b19-14-,20-15+ |
InChI Key |
PKCBZUFBRPBRKZ-FANOUHKGSA-N |
Isomeric SMILES |
CC1C/C(=C\C2=CC=C(C=C2)OC)/C(=O)/C(=C\C3=CC=C(C=C3)OC)/C1 |
Canonical SMILES |
CC1CC(=CC2=CC=C(C=C2)OC)C(=O)C(=CC3=CC=C(C=C3)OC)C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(2E)-2-(6-amino-2-hydroxy-4-oxopyrimidin-5(4H)-ylidene)hydrazinyl]benzoic acid](/img/structure/B11633391.png)
![2-[(1,3-benzodioxol-5-ylmethyl)amino]-3-[(Z)-(3-benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11633393.png)
![1,4-Bis[(4-chloro-1-naphthyl)sulfonyl]-1,4-diazepane](/img/structure/B11633394.png)
![3-[(2-fluorobenzyl)oxy]-2-hexyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B11633397.png)
![methyl 4-{5-[(E)-(1,3-diethyl-5-oxo-2-thioxoimidazolidin-4-ylidene)methyl]furan-2-yl}benzoate](/img/structure/B11633407.png)
![2-methoxy-4-{(Z)-[2-(4-methoxyphenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]methyl}phenyl acetate](/img/structure/B11633415.png)
![4-(4-ethoxybenzoyl)-3-hydroxy-5-(4-hydroxy-3-methoxyphenyl)-1-[(pyridin-3-yl)methyl]-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B11633420.png)
![3-[(2E)-2-(5-cyano-1,4-dimethyl-2,6-dioxo-1,6-dihydropyridin-3(2H)-ylidene)hydrazinyl]benzoic acid](/img/structure/B11633421.png)

![2-{[2-(3-methoxyphenoxy)ethyl]sulfanyl}-6-phenyl-3-(prop-2-en-1-yl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B11633426.png)
![4-({2-(4-chlorophenyl)-4-hydroxy-1-[3-(morpholin-4-yl)propyl]-5-oxo-2,5-dihydro-1H-pyrrol-3-yl}carbonyl)-N,N-dimethylbenzenesulfonamide](/img/structure/B11633443.png)
![3-hydroxy-4-[(4-methylphenyl)carbonyl]-1-(5-methyl-1,3,4-thiadiazol-2-yl)-5-(3-phenoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11633448.png)


